![molecular formula C20H15N3O2 B2594924 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide CAS No. 897616-46-5](/img/structure/B2594924.png)
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide
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Overview
Description
The compound “N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide” belongs to a class of compounds known as pyridopyrimidinones . These compounds are characterized by a pyrido[1,2-a]pyrimidine core structure, which is a bicyclic system consisting of a pyridine and a pyrimidine ring fused together .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridopyrimidinones can generally be synthesized through the condensation of aminopyrimidines with carboxylic anhydrides or acid chlorides . The reaction typically involves cyclization and the formation of an amide bond .Molecular Structure Analysis
The molecular structure of pyridopyrimidinones is characterized by a bicyclic system. The cation of the salt is almost co-planar as evidenced by the two conjugated rings .Chemical Reactions Analysis
Pyridopyrimidinones can undergo various chemical reactions. For example, they can form stable adducts with primary amines . The acylating capacity of their ethoxycarbonyl groups can be decreased by the formation of these adducts .Scientific Research Applications
Alzheimer's Disease Research
A study by Mohamed et al. (2011) focused on the design, synthesis, and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives. These compounds were evaluated as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation. The research identified several potent inhibitors, highlighting the central pyrimidine ring's suitability for developing dual inhibitors targeting multiple Alzheimer's disease (AD) pathways (Mohamed et al., 2011).
Osteoporosis Prevention and Treatment
Coleman et al. (2004) identified potent and selective antagonists of the αvβ3 receptor from a series of 3-(S)-pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid compounds. These compounds showed excellent in vitro profiles and efficacy in an in vivo model of bone turnover, marking them as candidates for osteoporosis treatment (Coleman et al., 2004).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized a series of pyrimidine linked pyrazole heterocyclics, including compounds with a core structure related to N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating the diverse biological applications of these molecules (Deohate & Palaspagar, 2020).
Antitumor Activity
Insuasty et al. (2013) reported the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones and their oxidized forms with potential antitumor activity. The compounds were evaluated in the US National Cancer Institute (NCI), where one compound showed remarkable activity against 57 cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Insuasty et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-hiv-1 activity , suggesting that this compound may also target proteins involved in the HIV-1 life cycle.
Mode of Action
It’s suggested that similar compounds bind into the active site of pfv integrase (in), a key enzyme in the hiv-1 life cycle . The keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring moiety may chelate the Mg2+ ion .
Biochemical Pathways
Given its potential anti-hiv-1 activity, it may influence pathways related to the hiv-1 life cycle, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation .
Result of Action
Similar compounds have shown moderate inhibitory properties against the hiv-1 virus (nl4-3) in hela cell cultures , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve the formation of hydrogen bonds .
Cellular Effects
In terms of cellular effects, N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide has been shown to have moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that the compound binds into the active site of PFV integrase (IN), a key enzyme in the life cycle of HIV-1 .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, the compound may have toxic or adverse effects .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-18(20(25)23-12-5-4-11-17(23)21-13)22-19(24)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZYGIALCSNVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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